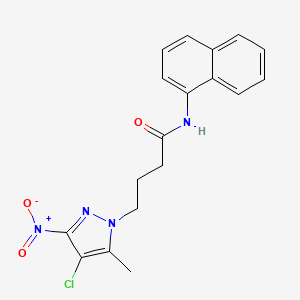![molecular formula C20H21ClN2O3S B11454234 4-(3-chlorophenyl)-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11454234.png)
4-(3-chlorophenyl)-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of tricyclic heterocycles and features a unique structure with multiple rings.
- Its systematic name is quite a mouthful, but it reflects the arrangement of atoms and functional groups in the molecule.
- Let’s break it down:
- The “4-(3-chlorophenyl)” part indicates a chlorophenyl group attached at position 4.
- “12,12-dimethyl” signifies two methyl groups at positions 12.
- “6-propyl” denotes a propyl group at position 6.
- The rest of the name describes the heterocyclic rings and their connectivity.
Preparation Methods
- An efficient, environmentally benign synthesis involves a transition-metal-free, one-pot cascade reaction.
- Starting materials include renewable levulinic acid (a keto acid) and o-aminobenzyl alcohols.
- Reaction conditions: Methyl chloroformate, triethylamine, and toluene at room temperature .
Chemical Reactions Analysis
- This compound can undergo various reactions:
C–N bond formation: Reaction with o-aminobenzyl alcohols.
C–O bond formation: Reaction with methyl chloroformate.
- Common reagents: Methyl chloroformate, triethylamine.
- Major products: Polycyclic 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones.
Scientific Research Applications
- Chemistry: Potential as a building block for novel heterocyclic compounds.
- Biology: Investigating its interactions with biological targets.
- Medicine: Exploring its pharmacological properties.
- Industry: Synthesis of specialized materials.
Mechanism of Action
- The exact mechanism isn’t fully elucidated, but it likely involves interactions with specific receptors or enzymes.
- Further research is needed to understand its effects at the molecular level.
Comparison with Similar Compounds
- Uniqueness: Its tricyclic structure and specific substituents set it apart.
- Similar compounds: Explore related diazatricyclo derivatives in the literature .
Properties
Molecular Formula |
C20H21ClN2O3S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C20H21ClN2O3S/c1-4-8-22-18-16(14-10-20(2,3)26-11-15(14)27-18)17(24)23(19(22)25)13-7-5-6-12(21)9-13/h5-7,9H,4,8,10-11H2,1-3H3 |
InChI Key |
DNFVQAUCNFTPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=C(S2)COC(C3)(C)C)C(=O)N(C1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454154.png)

![4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11454172.png)
![Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate](/img/structure/B11454178.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11454180.png)
![N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11454183.png)
![ethyl 6-(3,4-dimethylbenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454200.png)
![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate](/img/structure/B11454207.png)
![3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B11454210.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B11454215.png)
![ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454219.png)
![1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea](/img/structure/B11454223.png)
![4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol](/img/structure/B11454228.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11454236.png)
